

# Application Note: HPLC-Based Quantification of Losartan in Plasma of Alcohol-Treated Subjects

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## Compound of Interest

Compound Name: *Losartan Cum-Alcohol*

Cat. No.: *B600974*

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## Introduction

Losartan is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension. Concurrent consumption of alcohol with losartan is common and can lead to potential drug interactions. Alcohol can enhance the blood pressure-lowering effect of losartan, potentially causing hypotension, dizziness, and fainting.[1][2][3] Furthermore, since both losartan and alcohol are metabolized by the liver, there is a potential for altered drug metabolism and clearance, which may affect the drug's efficacy and safety profile.[1][4] Therefore, a reliable method for quantifying losartan in the plasma of individuals consuming alcohol is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. This application note describes a validated high-performance liquid chromatography (HPLC) method for the determination of losartan in human plasma, suitable for use in studies involving alcohol-treated subjects.

## Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify losartan from plasma components. The principle of RP-HPLC is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18 column) and a polar mobile phase. After extraction from the plasma matrix, the sample is injected into the HPLC system. Losartan is separated from endogenous plasma components and potential metabolites based on its hydrophobicity. The concentration of losartan is determined by comparing the peak area of the analyte in the sample to the peak areas of

known concentrations of a losartan standard. An internal standard is used to improve the accuracy and precision of the method by correcting for variations in sample preparation and injection volume.

## Experimental Protocols

### 1. Materials and Reagents

- Losartan potassium reference standard (USP grade)
- Internal Standard (e.g., Valsartan or Thioridazine)[5][6]
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Disodium hydrogen phosphate (analytical grade)
- Orthophosphoric acid (analytical grade)
- Water (HPLC grade, filtered and deionized)
- Human plasma (drug-free)
- 0.45 µm syringe filters

### 2. Instrumentation and Chromatographic Conditions

- HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.01 M disodium hydrogen phosphate), with the pH adjusted to 3.5 with phosphoric acid. The exact ratio should be optimized for best separation (a common starting point is 40:60 v/v acetonitrile:buffer).[7]

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.[\[7\]](#)[\[8\]](#)
- Injection Volume: 20 µL.

### 3. Preparation of Standard and Quality Control Solutions

- Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of losartan potassium in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 5 ng/mL to 500 ng/mL.[\[7\]](#)[\[8\]](#)
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the internal standard in 10 mL of methanol.
- Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with the mobile phase.
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 15, 150, and 400 ng/mL) by spiking drug-free human plasma with the appropriate amount of losartan working standard solution.

### 4. Sample Preparation (Protein Precipitation)

- To 500 µL of plasma sample (or standard/QC), add 50 µL of the internal standard working solution and vortex for 30 seconds.
- Add 1.5 mL of cold acetonitrile to precipitate plasma proteins.
- Vortex the mixture vigorously for 2 minutes.
- Centrifuge at 10,000 rpm for 10 minutes at 4 °C.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the residue in 200 µL of the mobile phase.
- Filter the reconstituted sample through a 0.45 µm syringe filter before injecting into the HPLC system.

## 5. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[\[9\]](#)[\[10\]](#)

- **Specificity:** Analyze blank plasma samples from at least six different sources to ensure no endogenous components interfere with the peaks of losartan and the internal standard.
- **Linearity:** Construct a calibration curve by plotting the peak area ratio of losartan to the internal standard against the concentration of the working standard solutions. The linearity should be evaluated over the range of 5-500 ng/mL. A correlation coefficient ( $r^2$ ) of >0.99 is desirable.[\[8\]](#)
- **Precision and Accuracy:** Determine the intra-day and inter-day precision and accuracy by analyzing the QC samples on the same day (n=6) and on three different days. The precision (expressed as relative standard deviation, RSD) should be ≤15%, and the accuracy (expressed as the percentage of the nominal concentration) should be within 85-115%.[\[11\]](#)
- **Limit of Quantification (LOQ):** The LOQ is the lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy (RSD ≤ 20%).[\[8\]](#)
- **Recovery:** The extraction recovery of losartan from plasma should be determined by comparing the peak areas of extracted QC samples with those of unextracted standards of the same concentration.

## Data Presentation

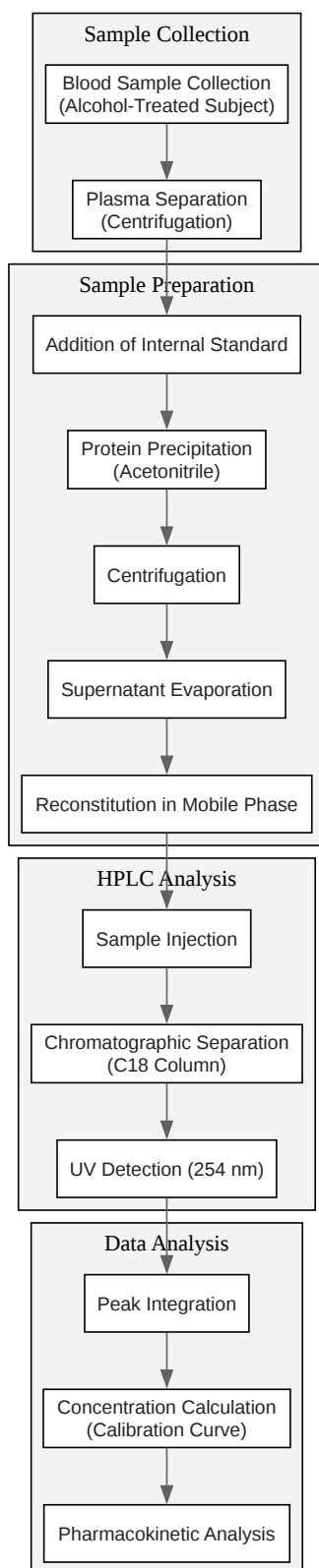
Table 1: HPLC Method Validation Parameters

Parameter	Result	Acceptance Criteria
Linearity Range	5 - 500 ng/mL	$r^2 > 0.99$
Correlation Coefficient ( $r^2$ )	$> 0.998$	-
Limit of Quantification (LOQ)	5 ng/mL	$RSD \leq 20\%$
Intra-day Precision (RSD%)	$< 5\%$	$\leq 15\%$
Inter-day Precision (RSD%)	$< 8\%$	$\leq 15\%$
Intra-day Accuracy (%)	95 - 105%	85 - 115%
Inter-day Accuracy (%)	93 - 107%	85 - 115%
Recovery (%)	$> 90\%$	Consistent and reproducible

Table 2: Example Pharmacokinetic Data from a Hypothetical Study

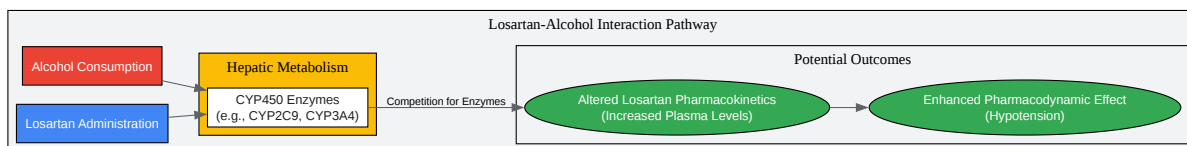
Subject ID	Treatment Group	Time (hours)	Losartan Concentration (ng/mL)
001	Losartan Only	0	< LOQ
1	250.5		
2	480.2		
4	320.8		
8	150.1		
12	75.6		
24	20.3		
002	Losartan + Alcohol	0	< LOQ
1	285.3		
2	550.7		
4	390.4		
8	180.9		
12	95.2		
24	35.1		

## Mandatory Visualizations



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Caption: Experimental workflow for HPLC quantification of losartan.



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## References

- 1. Can You Drink Alcohol While Taking Losartan? - K Health [khealth.com]
- 2. Common questions about losartan - NHS [nhs.uk]
- 3. drugs.com [drugs.com]
- 4. ro.co [ro.co]
- 5. Development and Validation of HPLC Method for the Determination of Losartan in Human Plasma | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. A rapid HPLC method for the determination of losartan in human plasma using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New HPLC Method for Determination of Losartan in Human Plasma and its Application in Bioequivalence Studies : Oriental Journal of Chemistry [orientjchem.org]
- 9. pharmtech.com [pharmtech.com]
- 10. journalbji.com [journalbji.com]
- 11. Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice - PMC



[pmc.ncbi.nlm.nih.gov]

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